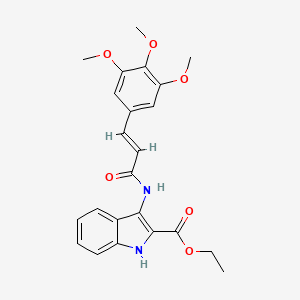
(E)-ethyl 3-(3-(3,4,5-trimethoxyphenyl)acrylamido)-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDO]-1H-INDOLE-2-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an indole core, a trimethoxyphenyl group, and an ethyl ester functional group. Its molecular formula is C24H26N2O6, and it has a molecular weight of approximately 438.48 g/mol .
准备方法
The synthesis of ETHYL 3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDO]-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where trimethoxybenzoyl chloride reacts with the indole core in the presence of a Lewis acid catalyst.
Formation of the Amide Bond: The amide bond is formed by reacting the intermediate product with an appropriate amine under suitable conditions.
Esterification: The final step involves esterification to introduce the ethyl ester functional group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
ETHYL 3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDO]-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
科学研究应用
ETHYL 3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDO]-1H-INDOLE-2-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities.
Biology: It is studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
作用机制
The mechanism of action of ETHYL 3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDO]-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced cellular proliferation and increased apoptosis .
相似化合物的比较
ETHYL 3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDO]-1H-INDOLE-2-CARBOXYLATE can be compared with similar compounds such as:
ETHYL (2E)-3-(3,4,5-TRIMETHOXYPHENYL)ACRYLATE: This compound shares the trimethoxyphenyl group but lacks the indole core and amide bond, resulting in different chemical properties and biological activities.
(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENOIC ACID: This compound has a similar structure but contains a carboxylic acid functional group instead of an ethyl ester, affecting its reactivity and solubility.
属性
分子式 |
C23H24N2O6 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC 名称 |
ethyl 3-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C23H24N2O6/c1-5-31-23(27)21-20(15-8-6-7-9-16(15)24-21)25-19(26)11-10-14-12-17(28-2)22(30-4)18(13-14)29-3/h6-13,24H,5H2,1-4H3,(H,25,26)/b11-10+ |
InChI 键 |
PYLFYLOELDCLBW-ZHACJKMWSA-N |
手性 SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
规范 SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-{[(2-hydroxyethyl)(methyl)amino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B14998423.png)
![3-(4-methoxyphenyl)-2-methyl-8-(4-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B14998426.png)
![4,4,8-trimethyl-N-(4-phenylbutan-2-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine](/img/structure/B14998430.png)
![ethyl 7-(3-methoxypropyl)-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14998436.png)
![8,8-dimethyl-5-(4-methylphenyl)-2-[(3-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14998447.png)

![N-[(1-butyl-1H-benzimidazol-2-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14998462.png)
![4-(3-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14998465.png)

![9-(3-methoxyphenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one](/img/structure/B14998469.png)

![2-[(2,4-dimethylbenzyl)sulfanyl]-5-(3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14998479.png)
![N-(4-methylcyclohexyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]tryptophanamide](/img/structure/B14998496.png)
![N-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B14998497.png)
